N-[2-[(1-Aminocyclohexyl)methylamino]-2-oxoethyl]-4-methylbenzamide;hydrochloride
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Overview
Description
N-[2-[(1-Aminocyclohexyl)methylamino]-2-oxoethyl]-4-methylbenzamide;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminocyclohexyl group, a methylamino group, and a benzamide moiety. The hydrochloride form enhances its solubility in water, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(1-Aminocyclohexyl)methylamino]-2-oxoethyl]-4-methylbenzamide;hydrochloride typically involves multiple steps. One common method starts with the reaction of 1-aminocyclohexane with formaldehyde and a secondary amine to form the intermediate compound. This intermediate is then reacted with 4-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures consistent production quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(1-Aminocyclohexyl)methylamino]-2-oxoethyl]-4-methylbenzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzamide derivatives.
Scientific Research Applications
N-[2-[(1-Aminocyclohexyl)methylamino]-2-oxoethyl]-4-methylbenzamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[(1-Aminocyclohexyl)methylamino]-2-oxoethyl]-4-methylbenzamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Methylamino)cyclohexyl]benzamide: This compound shares a similar structure but lacks the oxoethyl group, which may affect its reactivity and biological activity.
N-(Cyclohexylmethyl)benzamide: This compound has a cyclohexylmethyl group instead of the aminocyclohexyl group, leading to different chemical properties and applications.
Uniqueness
N-[2-[(1-Aminocyclohexyl)methylamino]-2-oxoethyl]-4-methylbenzamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its hydrochloride form enhances solubility, making it more versatile for various experimental and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[(1-aminocyclohexyl)methylamino]-2-oxoethyl]-4-methylbenzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2.ClH/c1-13-5-7-14(8-6-13)16(22)19-11-15(21)20-12-17(18)9-3-2-4-10-17;/h5-8H,2-4,9-12,18H2,1H3,(H,19,22)(H,20,21);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZCJVNZSXABKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NCC2(CCCCC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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